molecular formula C13H13ClN2O B1357296 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 904816-22-4

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B1357296
CAS No.: 904816-22-4
M. Wt: 248.71 g/mol
InChI Key: ZXDSRULQZPFUDN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-diazaspiro[44]non-1-en-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro nonene ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted diazaspiro compounds with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target, but the compound’s unique structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Unique due to its spirocyclic structure and chlorophenyl group.

    2-(4-Methylphenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-Fluorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDSRULQZPFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587700
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-22-4
Record name 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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